3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes dicyclopropyl groups, a difluoroethoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the dicyclopropyl, difluoroethoxy, and nitrophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the nitrophenyl group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dicyclopropyl-N′-[(Z)-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- 2-(3,6-Dicyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- 3,6-Dicyclopropyl-N’-{1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
What sets 3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of dicyclopropyl, difluoroethoxy, and nitrophenyl groups in a single molecule allows for a diverse range of interactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3,6-dicyclopropyl-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N5O4/c28-23(29)14-38-20-11-17(10-19(12-20)34(36)37)30-27(35)21-13-22(15-6-7-15)31-26-24(21)25(16-8-9-16)32-33(26)18-4-2-1-3-5-18/h1-5,10-13,15-16,23H,6-9,14H2,(H,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMUKIDEFFNCCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC(=CC(=C4)OCC(F)F)[N+](=O)[O-])C(=NN3C5=CC=CC=C5)C6CC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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